molecular formula C6H10Br2O B14459065 2-Bromo-4-methylpentanoyl bromide CAS No. 74204-03-8

2-Bromo-4-methylpentanoyl bromide

Cat. No.: B14459065
CAS No.: 74204-03-8
M. Wt: 257.95 g/mol
InChI Key: GKIWPVILKNSUPB-UHFFFAOYSA-N
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Description

2-Bromo-4-methylpentanoyl bromide is an organic compound with the molecular formula C6H10Br2O. It is a brominated derivative of pentanoic acid and is used in various chemical reactions and industrial applications. The compound is known for its reactivity, particularly in substitution and elimination reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-methylpentanoyl bromide can be synthesized through the bromination of 4-methylpentanoic acid. The process involves the use of bromine (Br2) as a brominating agent in the presence of a suitable solvent, such as acetic acid. The reaction is typically carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous bromination processes. These processes are designed to optimize the yield and purity of the compound while minimizing the production of by-products. The use of automated reactors and precise control of reaction parameters are common practices in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylpentanoyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include hydroxide ions (OH-) and other nucleophiles. These reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often used to induce elimination reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylpentanoyl bromide involves its reactivity as an electrophile. The bromine atoms in the compound are highly reactive and can readily participate in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or bases used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methylpentanoyl bromide is unique due to its dual bromine atoms, which enhance its reactivity compared to similar compounds with only one bromine atom. This increased reactivity makes it a valuable reagent in various chemical transformations .

Properties

CAS No.

74204-03-8

Molecular Formula

C6H10Br2O

Molecular Weight

257.95 g/mol

IUPAC Name

2-bromo-4-methylpentanoyl bromide

InChI

InChI=1S/C6H10Br2O/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3

InChI Key

GKIWPVILKNSUPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)Br)Br

Origin of Product

United States

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